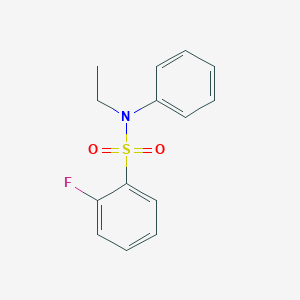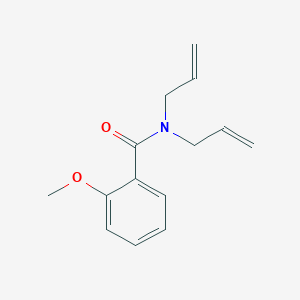
N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide, commonly known as DFB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. DFB has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用機序
The exact mechanism of action of DFB is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that DFB can inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. DFB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFB has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, DFB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using DFB in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using DFB is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of DFB. One potential direction is the development of DFB-based anticancer drugs. Another direction is the investigation of DFB's potential use as an anti-inflammatory agent. Additionally, further studies are needed to elucidate the exact mechanism of action of DFB and its effects on various signaling pathways.
合成法
DFB can be synthesized using various methods, including the reaction of 2,5-difluoroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-difluoroaniline with 4-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
DFB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. DFB has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
特性
製品名 |
N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C14H8F5NO |
分子量 |
301.21 g/mol |
IUPAC名 |
N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8F5NO/c15-10-5-6-11(16)12(7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21) |
InChIキー |
GZGZQMASIKAQDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)




![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)






